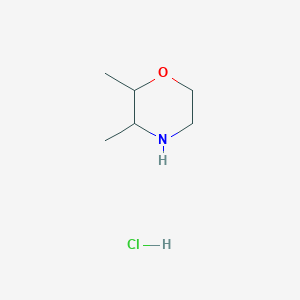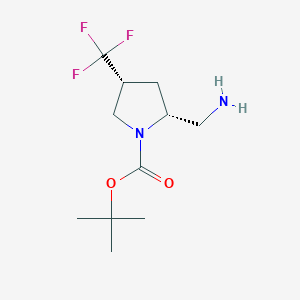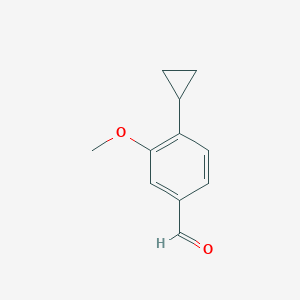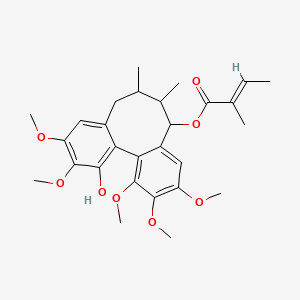
AngeloylbinankadsurinB
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AngeloylbinankadsurinB is a naturally occurring lignan compound, primarily isolated from the fruits of Schisandra species. Lignans are a group of chemical compounds found in plants, known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound, in particular, has garnered attention for its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of AngeloylbinankadsurinB typically involves the esterification of binankadsurin with angelic acid. The reaction is usually carried out under acidic or basic conditions, using catalysts such as sulfuric acid or sodium hydroxide to facilitate the esterification process. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of this compound involves the extraction of binankadsurin from plant sources, followed by chemical modification. The extraction process includes:
Harvesting and Drying: The fruits of Schisandra species are harvested and dried.
Solvent Extraction: The dried fruits are subjected to solvent extraction using ethanol or methanol.
Concentration and Purification: The extract is concentrated and purified to isolate binankadsurin, which is then esterified with angelic acid to produce this compound.
化学反応の分析
Types of Reactions: AngeloylbinankadsurinB undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: More saturated lignan derivatives.
Substitution: Halogenated or other substituted lignan compounds.
科学的研究の応用
AngeloylbinankadsurinB has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lignan chemistry and reactivity.
Biology: Investigated for its role in plant defense mechanisms and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
AngeloylbinankadsurinB can be compared with other lignan compounds such as:
Schisandrin: Known for its hepatoprotective and antioxidant properties.
Gomisin A: Exhibits anti-inflammatory and anticancer activities.
Deoxyschizandrin: Has neuroprotective and anti-inflammatory effects.
Uniqueness: this compound stands out due to its unique combination of angelic acid and binankadsurin, which imparts distinct biological activities and potential therapeutic benefits.
類似化合物との比較
- Schisandrin
- Gomisin A
- Deoxyschizandrin
- Schisantherin A
- Tigloylgomisin H
AngeloylbinankadsurinB continues to be a subject of extensive research, with ongoing studies aimed at uncovering its full potential and applications in various fields.
特性
分子式 |
C28H36O8 |
|---|---|
分子量 |
500.6 g/mol |
IUPAC名 |
(16-hydroxy-3,4,5,14,15-pentamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H36O8/c1-10-14(2)28(30)36-24-16(4)15(3)11-17-12-19(31-5)25(33-7)23(29)21(17)22-18(24)13-20(32-6)26(34-8)27(22)35-9/h10,12-13,15-16,24,29H,11H2,1-9H3/b14-10+ |
InChIキー |
MXCZWLBMPVOONL-GXDHUFHOSA-N |
異性体SMILES |
C/C=C(\C)/C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C(=C(C=C13)OC)OC)OC)O)OC)OC)C)C |
正規SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C(=C(C=C13)OC)OC)OC)O)OC)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


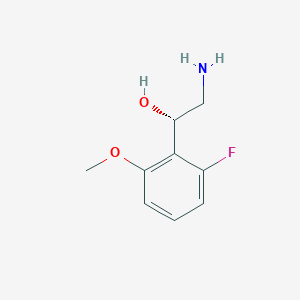

![1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13061974.png)
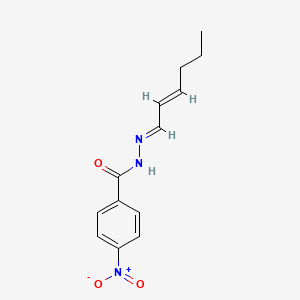
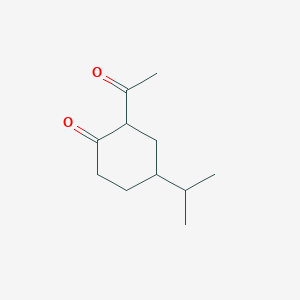
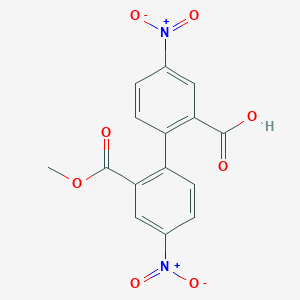
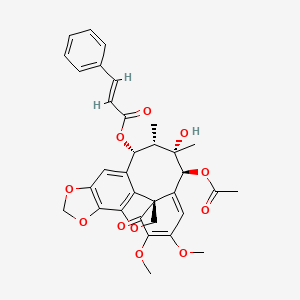
![5,5-Difluoro-N-((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-1-methylpiperidine-3-carboxamide](/img/structure/B13061993.png)
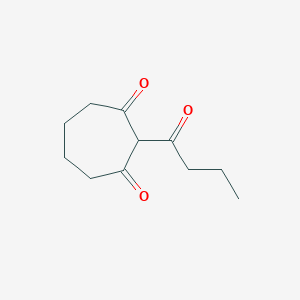
![2-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13061998.png)

